molecular formula C16H17N B15053672 9-Ethyl-3,6-dimethylcarbazole CAS No. 51545-42-7

9-Ethyl-3,6-dimethylcarbazole

Cat. No.: B15053672
CAS No.: 51545-42-7
M. Wt: 223.31 g/mol
InChI Key: CPBVTWVQIIIDPH-UHFFFAOYSA-N
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Description

9-Ethyl-3,6-dimethylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, medicinal chemistry, and materials science. The structure of this compound consists of a carbazole core with ethyl and methyl substituents at the 9th, 3rd, and 6th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethyl-3,6-dimethylcarbazole typically involves multiple steps. One common method starts with the formylation of 9-ethylcarbazole to produce 9-ethylcarbazole-3-carboxaldehyde. This intermediate undergoes a series of reactions, including Wolff-Kishner reduction and further formylation at the 6-position, followed by another Wolff-Kishner reduction to yield the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized for higher yields and purity. The process involves the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 9-Ethyl-3,6-dimethylcarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dicarboxylic acid, while substitution reactions can produce halogenated carbazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 9-Ethyl-3,6-dimethylcarbazole exerts its effects involves interactions with molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticholinesterase assays, it inhibits the activity of enzymes like acetylcholinesterase, thereby affecting neurotransmission .

Comparison with Similar Compounds

Uniqueness: 9-Ethyl-3,6-dimethylcarbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .

Properties

CAS No.

51545-42-7

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

9-ethyl-3,6-dimethylcarbazole

InChI

InChI=1S/C16H17N/c1-4-17-15-7-5-11(2)9-13(15)14-10-12(3)6-8-16(14)17/h5-10H,4H2,1-3H3

InChI Key

CPBVTWVQIIIDPH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C3=C1C=CC(=C3)C

Origin of Product

United States

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